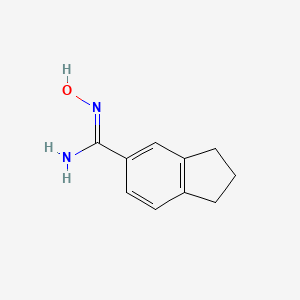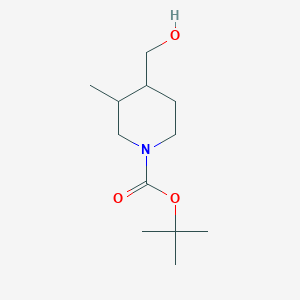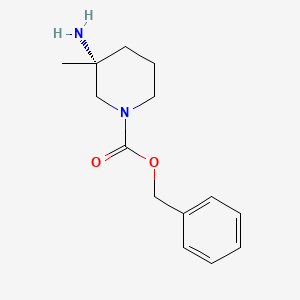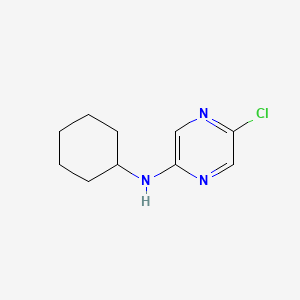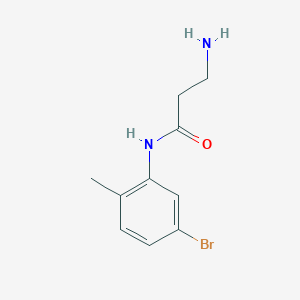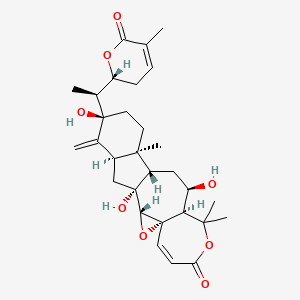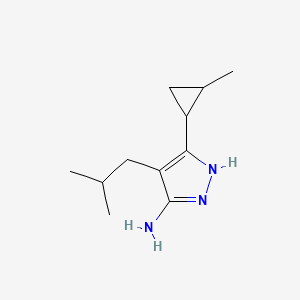![molecular formula C11H13BrN2O4 B13073834 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13BrN2O4 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and tert-butoxycarbonyl (BOC) protecting group, which are often used in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid typically involves the bromination of pyridine derivatives followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and bases like sodium hydroxide. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Products include pyridine N-oxides.
Reduction: Products include 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.
Substitution: Products vary depending on the nucleophile used, such as 6-amino-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the tert-butoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromopyridine-2-carboxylic acid
- 5-Bromo-2-pyridinecarboxylic acid
- 6-Bromo-3-pyridinecarboxylic acid
Comparison: 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the tert-butoxycarbonyl group. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H13BrN2O4 |
|---|---|
Molekulargewicht |
317.14 g/mol |
IUPAC-Name |
6-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
NPAQVOONUQWAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)

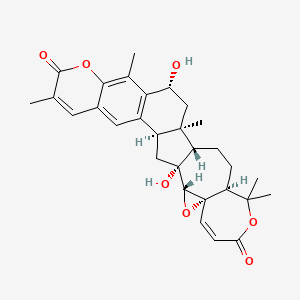
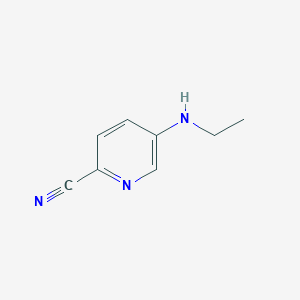
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
